2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyl group and a phenyl group attached to a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced isoquinoline derivatives
Substitution: Halogenated isoquinoline derivatives
Scientific Research Applications
Chemistry: 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2-Benzyl-3-phenylisoquinoline
- 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
- 2-Benzylisoquinoline
Comparison: Compared to similar compounds, 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups attached to the dihydroisoquinolinone core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
108762-64-7 |
---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)15-21(18-11-5-2-6-12-18)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |
InChI Key |
HAUDBLJQHKDUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.